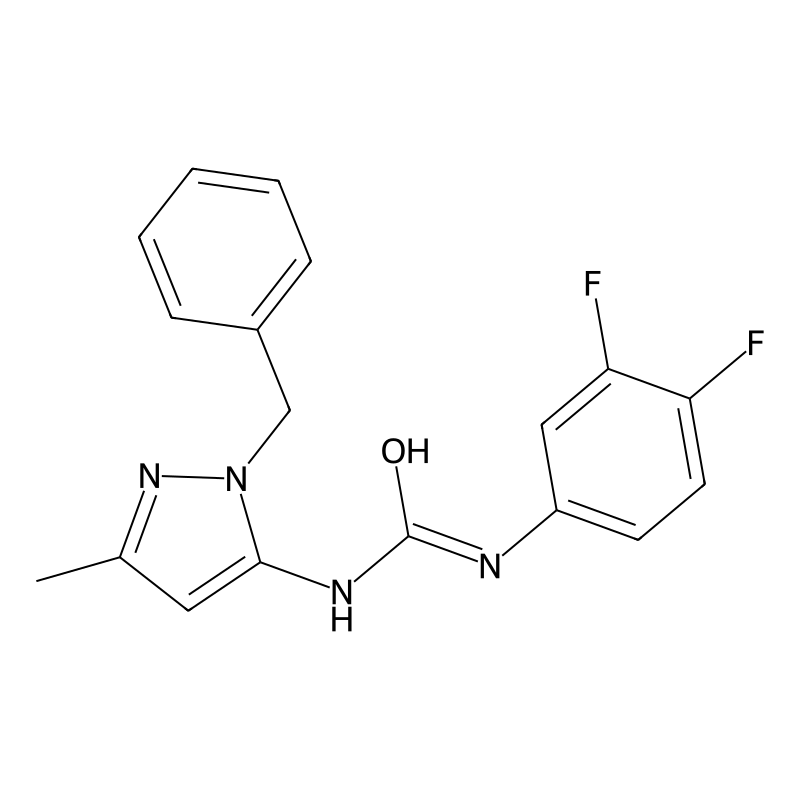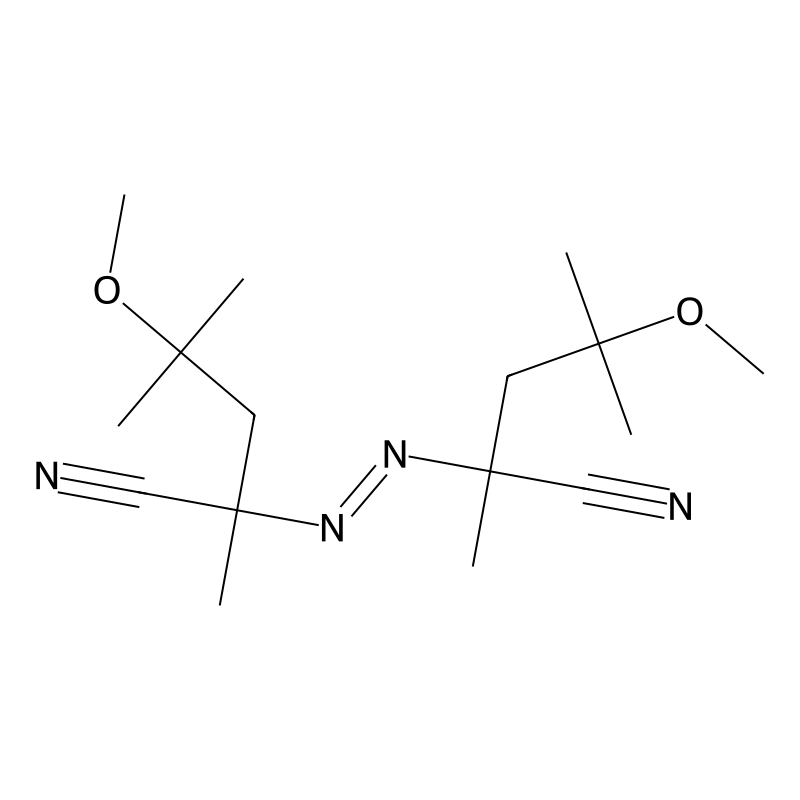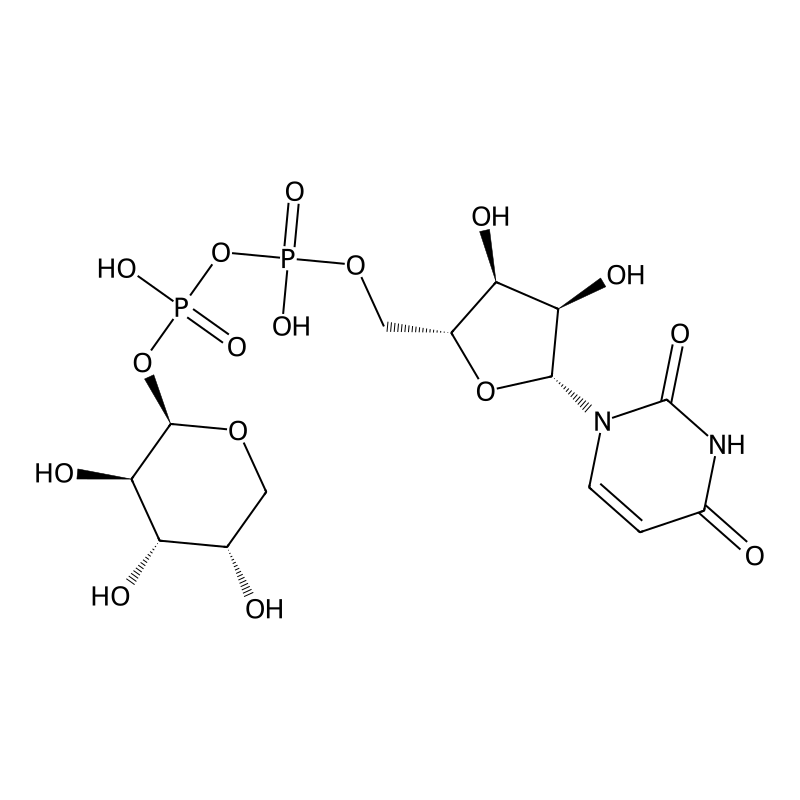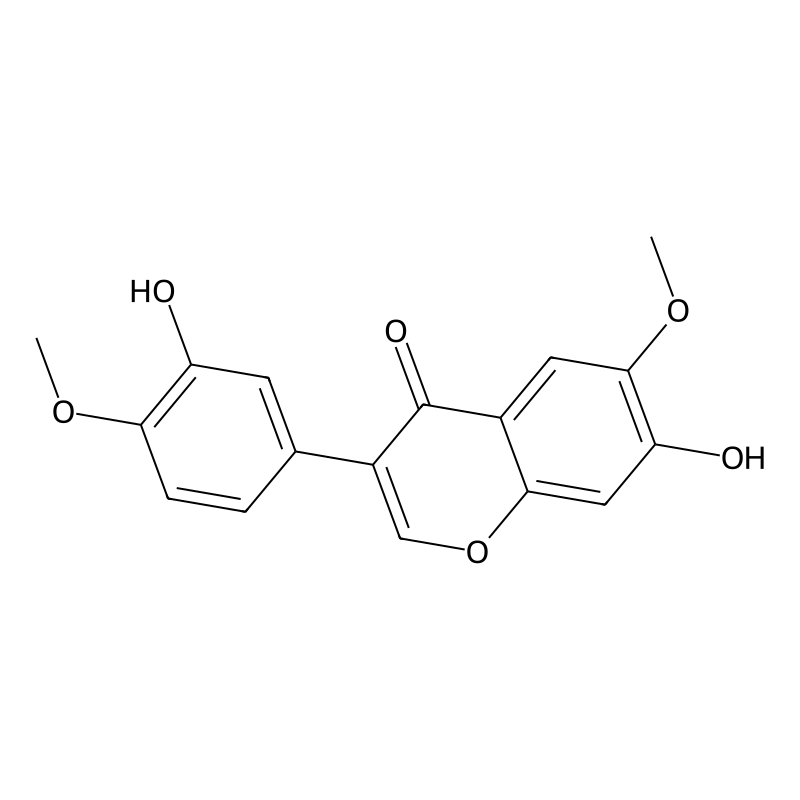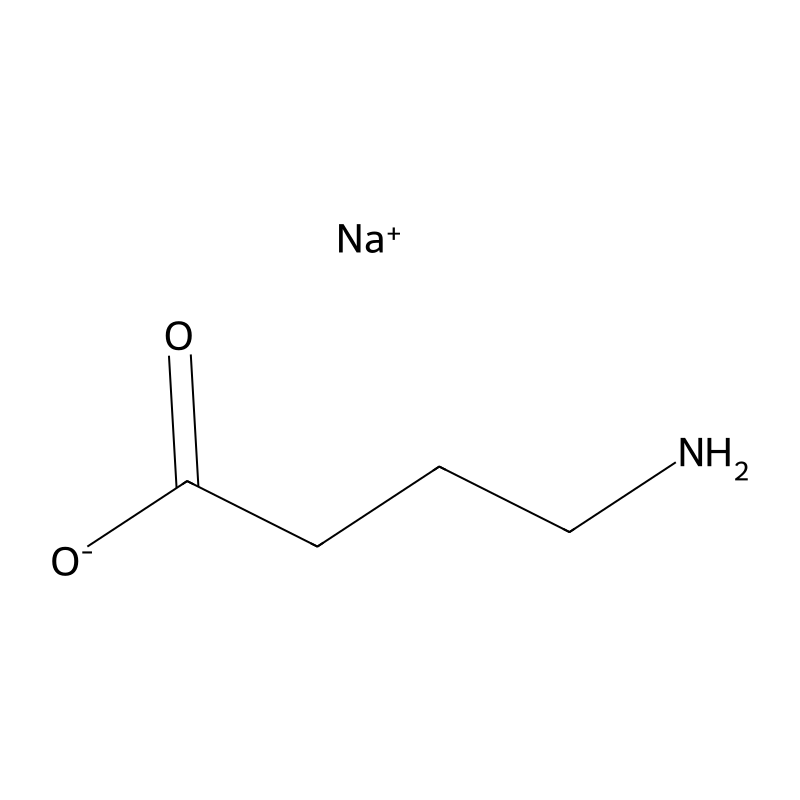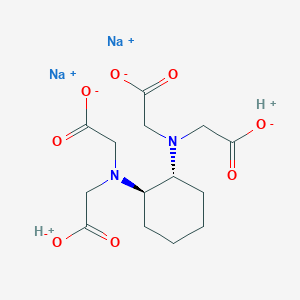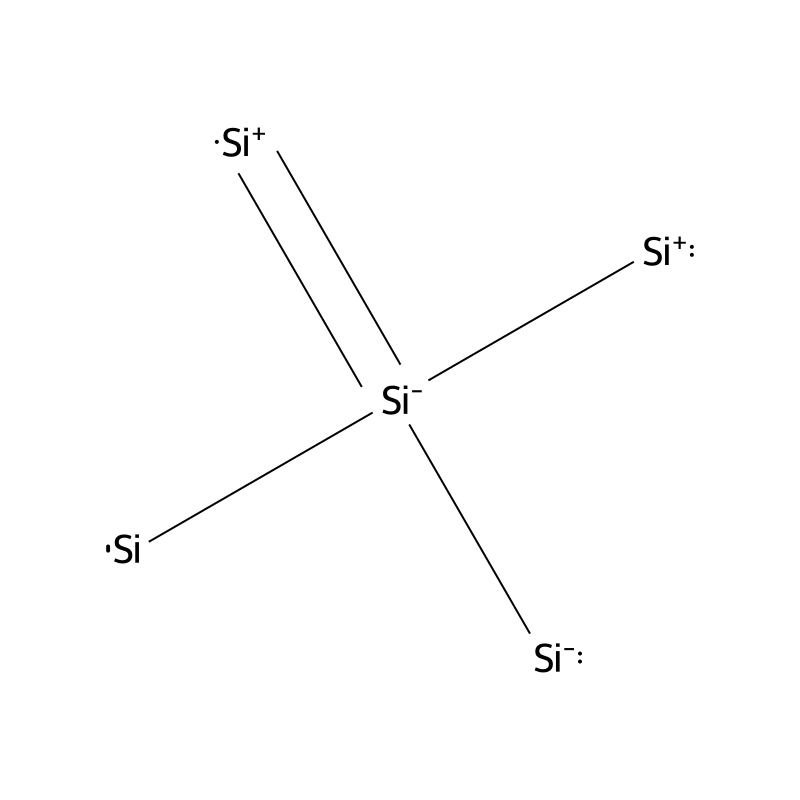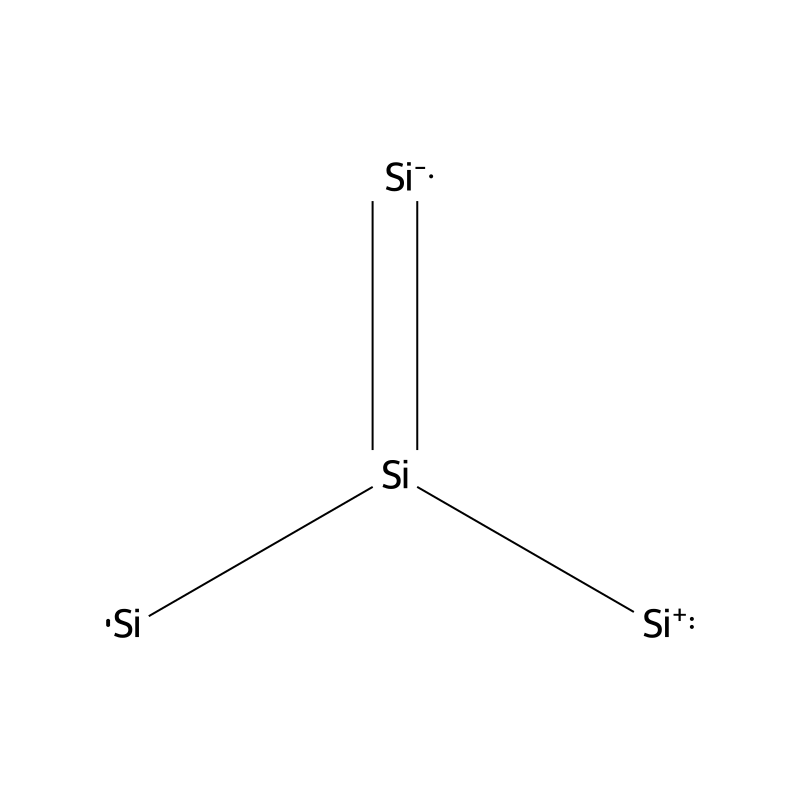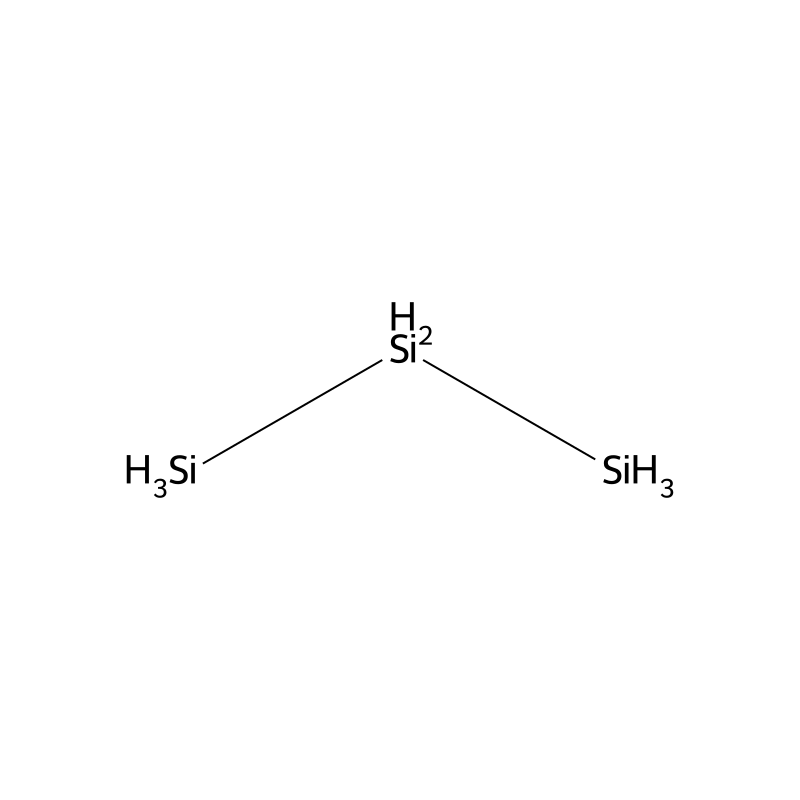4-Bromo-2-(methoxymethyl)-1-methylbenzene
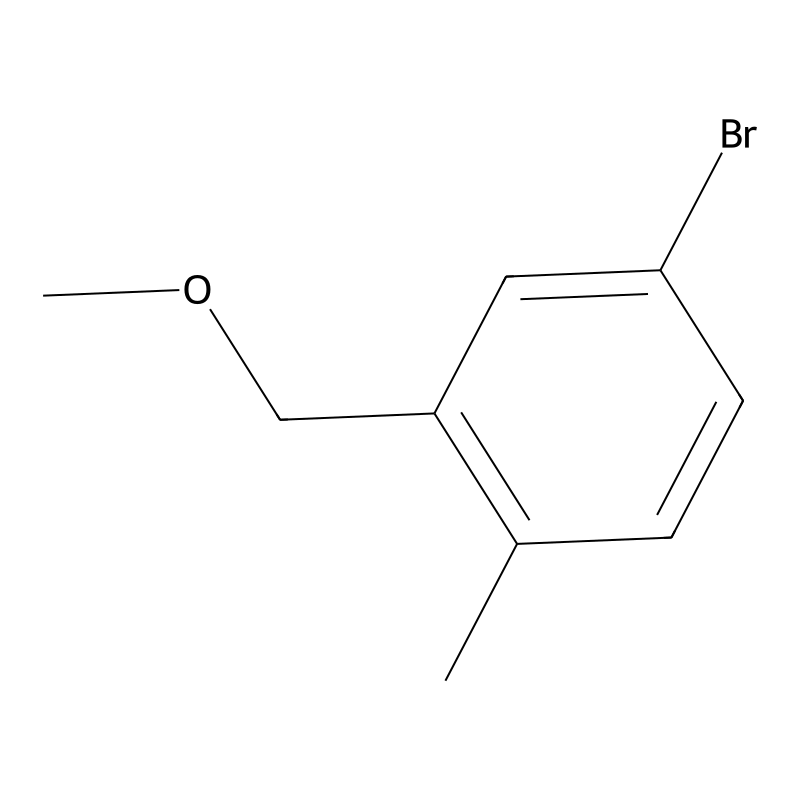
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
4-Bromo-2-(methoxymethyl)-1-methylbenzene, also known as 4-Bromo-2-methoxy-1-methylbenzene, is an aromatic compound characterized by the presence of a bromine atom, a methoxymethyl group, and a methyl group attached to a benzene ring. Its molecular formula is , and it has a molecular weight of approximately 215.09 g/mol. The compound features a unique structure that contributes to its chemical reactivity and potential applications in various fields.
The reactivity of 4-Bromo-2-(methoxymethyl)-1-methylbenzene can be attributed to the presence of the bromine atom, which is a good leaving group. Common reactions include:
- Nucleophilic Substitution: The bromine can be replaced by nucleophiles such as amines or alcohols.
- Electrophilic Aromatic Substitution: The methyl and methoxymethyl groups can direct electrophiles to ortho and para positions on the benzene ring.
- Reduction Reactions: The methoxymethyl group can be reduced to a hydroxymethyl group under specific conditions.
Preliminary studies suggest that 4-Bromo-2-(methoxymethyl)-1-methylbenzene may exhibit biological activity, particularly in terms of its interaction with certain enzymes. It has been identified as a potential inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism. This property could make it relevant in pharmacological research and drug development .
Several methods can be employed for synthesizing 4-Bromo-2-(methoxymethyl)-1-methylbenzene:
- Bromination of 2-Methoxy-1-methylbenzene: This method involves treating 2-methoxy-1-methylbenzene with bromine in the presence of a catalyst, yielding the desired product.
- Methoxymethylation: The introduction of the methoxymethyl group can be achieved through the reaction of 2-bromo-1-methylbenzene with formaldehyde in the presence of an acid catalyst.
- Microwave-Assisted Synthesis: Recent advancements have shown that microwave-assisted reactions can enhance yields and reduce reaction times significantly .
4-Bromo-2-(methoxymethyl)-1-methylbenzene has potential applications in:
- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new drugs.
- Organic Synthesis: It can be used as an intermediate in synthesizing other complex organic molecules.
- Material Science: Its unique properties may find applications in developing new materials or coatings.
Interaction studies indicate that 4-Bromo-2-(methoxymethyl)-1-methylbenzene interacts with various biological targets, including enzymes involved in drug metabolism. Its inhibitory effects on cytochrome P450 enzymes suggest that it could influence the pharmacokinetics of co-administered drugs, thereby necessitating further investigation into its safety and efficacy profiles .
Several compounds share structural similarities with 4-Bromo-2-(methoxymethyl)-1-methylbenzene. Here are some comparable compounds:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 4-Bromo-2-methoxy-1-methylbenzene | 14804-31-0 | 0.95 |
| 4-Bromo-2-(bromomethyl)-1-methoxybenzene | 184970-28-3 | 0.91 |
| 4-Bromo-2-methoxybenzyl alcohol | 17102-63-5 | 0.93 |
| 1-Bromo-3-methoxy-5-methylbenzene | 29578-83-4 | 0.95 |
| 1-Bromo-4-methoxy-2-methylbenzene | 27060-75-9 | 0.95 |
Uniqueness
What sets 4-Bromo-2-(methoxymethyl)-1-methylbenzene apart from these similar compounds is its specific combination of functional groups and its potential biological activities, particularly as an enzyme inhibitor. This unique profile may offer distinct advantages in medicinal chemistry and organic synthesis compared to its analogs.
